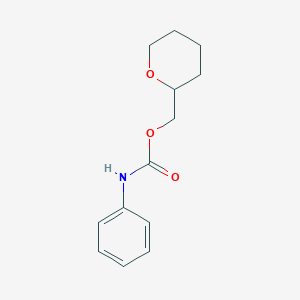
oxan-2-ylmethyl N-phenylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxan-2-ylmethyl N-phenylcarbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in various fields due to their stability and versatility. This compound is known for its applications in organic synthesis, medicinal chemistry, and as a protecting group for amines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of oxan-2-ylmethyl N-phenylcarbamate typically involves the reaction of oxan-2-ylmethanol with phenyl isocyanate. The reaction is carried out under mild conditions, often in the presence of a catalyst to enhance the reaction rate and yield. The general reaction scheme is as follows:
Oxan-2-ylmethanol+Phenyl isocyanate→Oxan-2-ylmethyl N-phenylcarbamate
Industrial Production Methods
Industrial production of carbamates, including this compound, often involves phosgene-free methods due to the hazardous nature of phosgene. One common method is the reaction of amines with dimethyl carbonate in the presence of a catalyst. This method is environmentally friendly and provides high yields .
Analyse Des Réactions Chimiques
Types of Reactions
Oxan-2-ylmethyl N-phenylcarbamate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base, the compound can hydrolyze to form oxan-2-ylmethanol and phenylamine.
Oxidation: The compound can be oxidized to form corresponding oxan-2-ylmethyl carbamate derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the phenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles like amines or alcohols under mild conditions.
Major Products
Hydrolysis: Oxan-2-ylmethanol and phenylamine.
Oxidation: Oxan-2-ylmethyl carbamate derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Applications De Recherche Scientifique
Oxan-2-ylmethyl N-phenylcarbamate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of oxan-2-ylmethyl N-phenylcarbamate involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent enzymatic activity . The compound’s carbamate group can form stable interactions with the enzyme, leading to prolonged inhibition.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl N-phenylcarbamate: Similar in structure but with a methyl group instead of the oxan-2-ylmethyl group.
Ethyl N-phenylcarbamate: Contains an ethyl group instead of the oxan-2-ylmethyl group.
Phenyl N-phenylcarbamate: Has a phenyl group in place of the oxan-2-ylmethyl group.
Uniqueness
Oxan-2-ylmethyl N-phenylcarbamate is unique due to the presence of the oxan-2-ylmethyl group, which imparts distinct chemical properties and reactivity compared to other carbamates. This structural difference can influence its stability, solubility, and interaction with biological targets, making it a valuable compound in various applications .
Propriétés
Numéro CAS |
3357-45-7 |
|---|---|
Formule moléculaire |
C13H17NO3 |
Poids moléculaire |
235.28 g/mol |
Nom IUPAC |
oxan-2-ylmethyl N-phenylcarbamate |
InChI |
InChI=1S/C13H17NO3/c15-13(14-11-6-2-1-3-7-11)17-10-12-8-4-5-9-16-12/h1-3,6-7,12H,4-5,8-10H2,(H,14,15) |
Clé InChI |
RJRVQXYDLDHNDL-UHFFFAOYSA-N |
SMILES canonique |
C1CCOC(C1)COC(=O)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



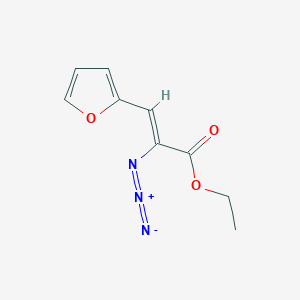
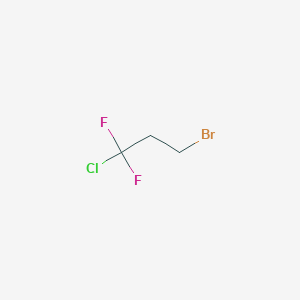
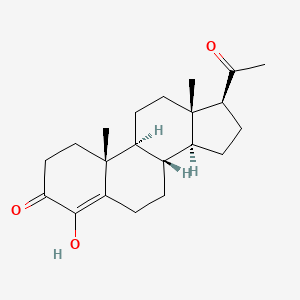



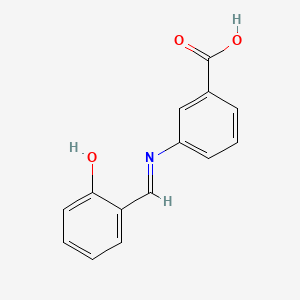
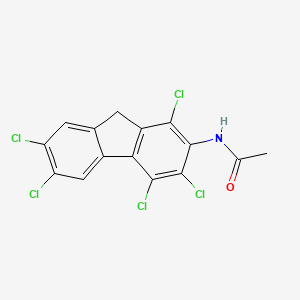

![3-(2-Chlorophenyl)-1-[(2-methylpropan-2-yl)oxy-oxomethyl]-2,3-dihydropyrrole-4-carboxylic acid](/img/structure/B14750196.png)



